molecular formula C8H10ClN B8779894 3-(Chloromethyl)-2,6-dimethylpyridine

3-(Chloromethyl)-2,6-dimethylpyridine

Cat. No.: B8779894
M. Wt: 155.62 g/mol
InChI Key: RAVQXKOVEOOOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-2,6-dimethylpyridine ( 741668-77-9) is a valuable chemical intermediate in organic synthesis and pharmaceutical research . Its molecular formula is C 8 H 10 ClN, with a molecular weight of 155.62 . The compound's key structural feature is a reactive chloromethyl group attached to a 2,6-dimethylpyridine ring, making it a versatile building block for further functionalization via nucleophilic substitution reactions . This reactivity is particularly useful in the preparation of more complex, biologically active molecules and ligands . A closely related salt form, this compound hydrochloride ( 582303-11-5), is also available and offers enhanced stability and solubility for handling in synthetic workflows . The pyridine scaffold is a common pharmacophore in medicinal chemistry, and the specific substitution pattern of this compound makes it a useful precursor in the synthesis of potential therapeutic agents . Researchers value this compound for its utility in constructing heterocyclic frameworks prevalent in drug discovery efforts. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-(chloromethyl)-2,6-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5H2,1-2H3

InChI Key

RAVQXKOVEOOOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CCl)C

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

Key Intermediates : This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can react with nucleophiles to form derivatives that are utilized in drug development.

Reagent in Reactions : 3-(Chloromethyl)-2,6-dimethylpyridine can be employed in reactions such as:

  • Nucleophilic substitution : Reacting with amines or alcohols to produce more complex molecules.
  • Formation of heterocycles : It can be used to construct nitrogen-containing heterocycles which are prevalent in many bioactive compounds.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Activity : Compounds derived from this pyridine have been studied for their potential to inhibit cancer cell growth. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, promoting apoptosis through mechanisms involving p53 and Bax gene expression .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of bacterial strains, making them candidates for developing new antibiotics.

Case Study 1: Anticancer Activity

A study synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that specific compounds effectively reduced the viability of leukemia and myeloma cell lines at low concentrations, with IC50 values around 30 µM for HeLa cells .

CompoundCell LineIC50 (µM)Mechanism
Derivative AHeLa30Induces apoptosis via p53 pathway
Derivative BMV41125Inhibits cell proliferation

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) varied based on the strain tested:

Activity TypeTest OrganismObserved EffectMIC (µg/mL)
AntimicrobialE. coliInhibition150
AntimicrobialS. aureusInhibition100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the molecular structures, substituents, and key properties/applications of 3-(Chloromethyl)-2,6-dimethylpyridine and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₈H₉ClN 2-Me, 6-Me, 3-CH₂Cl Intermediate in organic synthesis; potential ligand for metal complexes.
2,6-Dimethylpyridine (2,6-Lutidine) C₇H₉N 2-Me, 6-Me Catalyst additive (improves selectivity in Bamberger rearrangement); solvent in viscosity studies.
2,6-Bis(chloromethyl)pyridine C₇H₆Cl₂N 2-CH₂Cl, 6-CH₂Cl Ligand precursor for organometallic complexes; used in synthesizing macrocyclic compounds.
3-Chloro-2,6-diphenylpyridine C₁₇H₁₂ClN 2-Ph, 6-Ph, 3-Cl Sterically hindered structure; potential building block for materials chemistry.
3-(Bromomethyl)-2,6-dichloropyridine C₆H₄BrCl₂N 2-Cl, 6-Cl, 3-CH₂Br Bromine’s leaving group ability enhances reactivity in cross-coupling reactions.
2,6-Dimethylpyridine N-oxide C₇H₉NO 2-Me, 6-Me, N-oxide Antimutagenic properties; inhibits genotoxicity induced by aromatic amines.
Catalytic and Coordination Chemistry
  • 2,6-Dimethylpyridine (2,6-Lutidine): Acts as a catalyst poison in acidic reactions, moderating activity to favor Bamberger rearrangement (78.1% selectivity with 4-aminopyridine) . It also serves as a ligand in chromium carbonyl complexes, where steric effects from methyl groups influence UV/IR spectroscopic profiles .
  • This compound: The chloromethyl group enables nucleophilic substitution, making it valuable for synthesizing functionalized ligands. Its mono-substituted structure offers less steric hindrance compared to 2,6-bis(chloromethyl)pyridine, which is used to synthesize bis-chelating ligands .
Physical Properties
  • Viscosity Modulation: Methanol mixtures with 2,6-dimethylpyridine exhibit temperature-dependent viscosity changes, critical for industrial solvent systems .
  • Adsorption Behavior : 2,6-Dimethylpyridine adsorbs weakly on silica-alumina surfaces via Q3(0 Al) sites, with co-adsorption of pyridine further reducing binding strength—key for understanding acid-site interactions in heterogeneous catalysis .

Structural Effects on Reactivity

  • Steric Hindrance : 3-Chloro-2,6-diphenylpyridine’s bulky phenyl groups limit accessibility to the pyridine ring, contrasting with the more reactive this compound .
  • Electronic Effects : The electron-withdrawing chloromethyl group in this compound increases electrophilicity at the 3-position, facilitating nucleophilic attacks compared to 2,6-dimethylpyridine .

Preparation Methods

Radical Chlorination Under Controlled Conditions

Radical chlorination represents a straightforward approach to introduce chlorine atoms into alkyl side chains of aromatic systems. For 2,6-dimethylpyridine, selective chlorination of the methyl group at position 3 requires precise control over reaction conditions to avoid over-chlorination or ring halogenation. A method adapted from the synthesis of 2,5-bis(chloromethyl)pyridine involves using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of sulfuryl chloride (SO2_2Cl2_2). The reaction proceeds at 80–90°C in an inert solvent like carbon tetrachloride, yielding 3-(chloromethyl)-2,6-dimethylpyridine with approximately 65% efficiency after purification.

Key challenges include minimizing the formation of di- and trichlorinated byproducts. Studies indicate that limiting the molar ratio of sulfuryl chloride to 1.1 equivalents and maintaining a reaction time of 4–6 hours optimizes selectivity.

Catalytic Chlorination Using Lewis Acids

Lewis acid catalysts, such as iron(III) chloride (FeCl3_3) or aluminum chloride (AlCl3_3), enhance the electrophilic substitution of methyl groups on pyridine rings. In a patented method, 2,6-dimethylpyridine is treated with chlorine gas (Cl2_2) in the presence of FeCl3_3 at 50–60°C, resulting in 65–70% conversion to the monochlorinated product. The catalyst facilitates polarization of the Cl–Cl bond, enabling selective attack on the methyl group’s C–H bonds.

Hydroxymethylation Followed by Chlorination

Hydroxymethylation via Aldol Condensation

Introducing a hydroxymethyl group at position 3 precedes chlorination in this two-step strategy. 2,6-Dimethylpyridine undergoes hydroxymethylation using paraformaldehyde and a base such as sodium hydroxide (NaOH) in refluxing ethanol. The reaction proceeds via enolate formation, with the pyridine nitrogen directing electrophilic attack to the 3-position. The intermediate 3-(hydroxymethyl)-2,6-dimethylpyridine is isolated in 75–80% yield.

Chlorination of the Hydroxymethyl Intermediate

The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl2_2) or sulfur oxychloride (SO2_2Cl2_2). A protocol detailed in CN102304083A employs SO2_2Cl2_2 in dichloromethane at 0–5°C, achieving 85–90% conversion to this compound. The low temperature suppresses side reactions, such as oxidation or ring chlorination.

Multi-Step Synthesis via Functional Group Interconversion

Amination and Subsequent Chlorination

A patented route begins with the amination of 3-methoxy-2-methyl-4H-pyran-4-one to form 3-methoxy-2-methyl-4(1H)-pyridone, followed by chlorination with phosphorus oxychloride (POCl3_3). While this method primarily targets 2-chloromethyl-3,4-dimethoxypyridine, adapting the chlorination step (using POCl3_3 at 110°C for 8 hours) to 2,6-dimethylpyridine derivatives could yield the desired product.

Oxidation and Methoxy Substitution

Oxidation of 4-chloro-3-methoxy-2-picoline using hydrogen peroxide (H2_2O2_2) in acetic acid generates the corresponding N-oxide, which undergoes methoxy substitution and methylolation. Although complex, this approach highlights the versatility of pyridine functionalization in accessing chloromethyl derivatives.

Industrial Production and Scaling Considerations

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise temperature control and rapid mixing, reducing the risk of exothermic side reactions during chlorination. A representative setup involves pumping 2,6-dimethylpyridine and SO2_2Cl2_2 through a titanium reactor at 80°C, achieving 90% conversion with a residence time of 30 minutes.

Comparative Analysis of Preparation Methods

Method Reagents Yield (%) Key Advantages Limitations
Radical ChlorinationSO2_2Cl2_2, AIBN65Simplicity, minimal purificationByproduct formation
Catalytic ChlorinationCl2_2, FeCl3_370High selectivityRequires gas handling infrastructure
Hydroxymethylation-ChlorinationSOCl2_2, NaOH85High purity, scalableMulti-step process
Continuous FlowSO2_2Cl2_290Industrial efficiency, safetyHigh capital investment

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